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Ethyl-p-anisylurea - 646068-67-9

Ethyl-p-anisylurea

Catalog Number: EVT-15318503
CAS Number: 646068-67-9
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl-p-anisylurea, also known as 4-methoxyphenylurea, is an organic compound with the chemical formula C8H10N2O2C_8H_{10}N_2O_2 and a CAS number of 1566-42-3. It belongs to the class of urea derivatives and is characterized by the presence of a methoxy group attached to a phenyl ring. This compound is notable for its applications in various scientific fields, including medicinal chemistry and agriculture.

Source and Classification

Ethyl-p-anisylurea is classified under the category of urea derivatives, which are organic compounds containing the functional group -NH₂CO-. Urea derivatives are widely studied due to their diverse biological activities and potential therapeutic applications. The compound can be sourced from various chemical suppliers and is utilized in laboratory settings for research purposes.

Synthesis Analysis

Methods

Several methods have been reported for synthesizing ethyl-p-anisylurea. One notable approach involves the nucleophilic addition of amines to isocyanates, resulting in the formation of urea derivatives. A catalyst-free method has been developed that facilitates this reaction under mild conditions, yielding high purity products .

Technical Details

  1. Catalyst-Free Synthesis: This method utilizes potassium cyanate in aqueous acidic conditions, allowing for a straightforward synthesis without the need for complex catalysts. The reaction typically proceeds at room temperature and can be completed within a few hours, yielding good to excellent product yields .
  2. One-Pot Synthesis: Another efficient method involves a one-pot reaction where alkyl ammonium carbamates are synthesized from carbon dioxide and subsequently converted into urea derivatives . This method highlights the potential for utilizing carbon dioxide as a raw material in organic synthesis.
Molecular Structure Analysis

Data

  • Molecular Weight: 166.18 g/mol
  • Melting Point: 160-165 °C
  • Boiling Point: Approximately 284.7 °C at 760 mmHg .
Chemical Reactions Analysis

Ethyl-p-anisylurea can undergo various chemical reactions typical of urea derivatives. Key reactions include:

  1. Nucleophilic Substitution: The urea nitrogen can act as a nucleophile, allowing for further derivatization.
  2. Hydrolysis: Under acidic or basic conditions, ethyl-p-anisylurea may hydrolyze to form corresponding amines and carbon dioxide.

These reactions are essential for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

The mechanism of action of ethyl-p-anisylurea involves its interaction with biological targets, particularly enzymes or receptors relevant in medicinal chemistry. The presence of the methoxy group enhances lipophilicity, facilitating membrane permeability and interaction with target sites.

Process

  1. Binding: Ethyl-p-anisylurea binds to specific receptors or enzymes, potentially inhibiting or activating their functions.
  2. Biological Activity: The compound exhibits various biological activities, which may include anti-inflammatory or antimicrobial effects, although specific mechanisms require further investigation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Odor: Odorless or with no specific odor.
  • Density: Approximately 1.2 g/cm³ .

Chemical Properties

  • Solubility: Soluble in polar solvents; specific solubility data may vary.
  • Flash Point: Approximately 126 °C.
  • Vapor Pressure: Negligible at room temperature .

These properties are crucial for determining the handling and application of ethyl-p-anisylurea in laboratory settings.

Applications

Ethyl-p-anisylurea finds applications across various scientific fields:

  1. Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals due to its biological activity.
  2. Agriculture: Utilized as a sweetening agent in certain formulations, enhancing palatability in agricultural products .
  3. Research: Employed in studies investigating urea derivatives' effects on biological systems.
Historical Context and Discovery of Ethyl-*p*-anisylurea

Early Synthetic Efforts in Arylurea Chemistry

The development of ethyl-p-anisylurea (systematically named 1-(4-methoxyphenyl)urea or p-anisylurea) emerged from foundational research on arylurea derivatives in the late 19th and early 20th centuries. Chemists initially explored urea reactions with substituted aromatic amines to develop novel compounds with potential industrial applications. The synthesis of ethyl-p-anisylurea specifically involves the reaction between p-anisidine (4-methoxyaniline) and urea under controlled conditions. This method represented a significant advancement in arylurea chemistry, as it demonstrated how alkoxy substituents on the phenyl ring could influence the compound's physical and sensory properties [1].

The synthetic pathway to ethyl-p-anisylurea was strategically developed through a multi-step process:

  • Nitration and Etherification: Beginning with p-nitrophenol, di-methyl sulphonate [(CH₃)₂SO₄] reacts in the presence of NaOH to yield p-methoxy-nitrobenzene
  • Reduction: p-methoxy-nitrobenzene undergoes reduction using tin (Sn) and hydrochloric acid (HCl) to produce p-methoxy-aniline
  • Urea Condensation: p-methoxy-aniline subsequently reacts with urea [NH₂-CO-NH₂] to form ethyl-p-anisylurea [1]

Table 1: Key Chemical Properties of Ethyl-p-anisylurea

PropertyValue
IUPAC Name(4-methoxyphenyl)urea
CAS Registry Number1566-42-3
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
Melting Point160-162°C
Boiling Point327.9°C
Physical FormWhite crystalline powder

This synthetic approach enabled the production of a crystalline compound with distinctive sensory characteristics, differing significantly from unsubstituted phenylureas. The methoxy group (-OCH₃) at the para position proved chemically advantageous, enhancing both the compound's stability and sweetness potency compared to simpler arylureas. Early researchers noted its exceptional purity profile and crystalline structure, which facilitated isolation and characterization—a significant consideration for potential food applications [1].

Key Historical Milestones in Non-Saccharide Sweetener Development

The historical trajectory of artificial sweeteners reveals a fascinating evolution from accidental discoveries to targeted synthetic programs. Prior to ethyl-p-anisylurea's development, saccharin (discovered in 1879) dominated the synthetic sweetener market. However, the early 20th century witnessed intensified research into non-saccharide alternatives, driven by sugar shortages during World Wars and growing diabetic nutritional needs. This period saw the emergence of several structurally distinct synthetic sweeteners, with ethyl-p-anisylurea representing a deliberate exploration of urea derivatives as sweetness carriers [4] [6].

Significant regulatory developments shaped the sweetener landscape during this period:

  • 1906: U.S. Pure Food and Drug Act established initial regulatory frameworks for food additives
  • 1912: U.S. regulations classified saccharin as an "adulterant" in processed foods but permitted direct consumer sales
  • 1950s: Explosive market entry of multiple synthetic sweeteners in North America
  • 1960s: Safety re-evaluations triggered by cancer concerns in animal studies (particularly cyclamate and saccharin)

Ethyl-p-anisylurea emerged during this transformative period as a structurally novel alternative. Unlike saccharin's serendipitous discovery, its development resulted from systematic organic synthesis targeting specific sensory properties. Chemists recognized that the methoxyphenyl moiety could potentially deliver a cleaner sweetness profile compared to the metallic aftertaste associated with early saccharin formulations. This positioned ethyl-p-anisylurea as a technologically advanced sweetener candidate, though it would ultimately follow a different commercial trajectory than its contemporaries [2] [4].

Table 2: Timeline of Key Synthetic Sweetener Developments

YearMilestoneSignificance
1879Saccharin discovery (Remsen/Fahlberg)First commercially viable synthetic sweetener
1937Cyclamate synthesisImproved sweetness profile; later banned in US (1970)
1940sEthyl-p-anisylurea developmentRepresented targeted arylurea sweetener design
1965Aspartame discovery (Schlatter)Peptide-based sweetener with clean flavor profile
1967Acesulfame-K discoveryHeat-stable sweetener for cooking applications
1976Sucralose developmentChlorinated sucrose derivative with high stability

Comparative Emergence with Saccharin and Other Synthetic Sweeteners

Ethyl-p-anisylurea entered a rapidly evolving synthetic sweetener market dominated by saccharin, which had established commercial presence since the early 1900s. While saccharin benefited from extensive industrial production and widespread consumer acceptance, ethyl-p-anisylurea occupied a specialized niche. Its chemical distinction lay in being an arylurea derivative rather than a sulfimide (saccharin) or cyclamate (cyclohexylsulfamate), representing an alternative molecular approach to sweetness [4] [5].

The commercial adoption patterns revealed significant contrasts:

  • Market Penetration: Saccharin maintained dominance due to established production infrastructure and 300-500× sucrose sweetness potency
  • Regulatory Positioning: Unlike saccharin's regulatory challenges (including 1977 proposed ban and warning labels), ethyl-p-anisylurea faced no major regulatory controversies but achieved limited market penetration
  • Application Focus: Primarily positioned as a specialty sweetener rather than a mass-market sugar substitute

Chemically, ethyl-p-anisylurea offered potential advantages including thermal stability and absence of metallic aftertaste. However, its moderate sweetness potency (significantly less than saccharin or cyclamate) limited commercial competitiveness. Research during this period demonstrated that while it provided approximately 100× the sweetness of sucrose, this potency paled in comparison to newer alternatives like aspartame (180-200×) or sucralose (600×) that emerged in subsequent decades [1] [5].

Table 3: Comparative Analysis of Early Synthetic Sweeteners

ParameterSaccharinCyclamateEthyl-p-anisylurea
Discovery Year18791937~1940s
Chemical ClassBenzisothiazoleCyclohexylsulfamateArylurea
Sweetness Potency300-500× sucrose30-50× sucrose~100× sucrose
AftertasteMetallic/bitterMinimalClean
Regulatory StatusWarning labels (historical)Banned in US (1970)Limited approvals
Primary ApplicationsBroad-spectrumBeveragesSpecialty foods

The compound's structural characteristics placed it within an important but less commercially exploited category of non-saccharide sweeteners. While saccharin and cyclamate contained sulfur-based functional groups, ethyl-p-anisylurea demonstrated that urea derivatives could effectively stimulate sweet taste receptors. This expanded the molecular diversity of synthetic sweeteners beyond sulfonamides and peptides, influencing subsequent research into structure-sweetness relationships. Despite its limited commercial persistence, ethyl-p-anisylurea remains chemically significant as an early example of rationally designed sweetness from aromatic urea precursors [1] [4].

Properties

CAS Number

646068-67-9

Product Name

Ethyl-p-anisylurea

IUPAC Name

1-ethyl-1-(4-methoxyphenyl)urea

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-3-12(10(11)13)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3,(H2,11,13)

InChI Key

YDTHLPPWECZIOH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)OC)C(=O)N

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